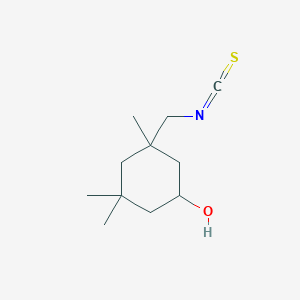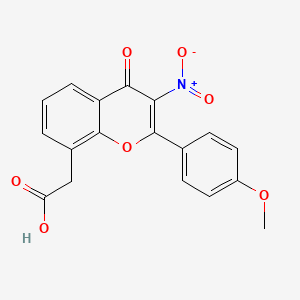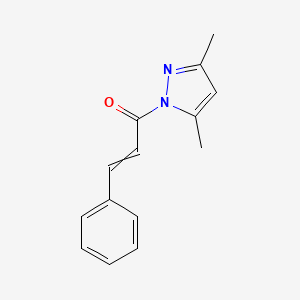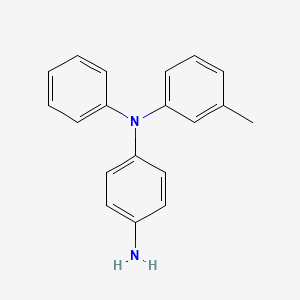
N~1~-(3-Methylphenyl)-N~1~-phenylbenzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(3-Methylphenyl)-N~1~-phenylbenzene-1,4-diamine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a benzene ring substituted with a phenyl group and a 3-methylphenyl group at the nitrogen atoms of the benzene-1,4-diamine structure. It is commonly used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-Methylphenyl)-N~1~-phenylbenzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with 3-methylphenyl and phenyl substituents. One common method is the Friedel-Crafts alkylation reaction, where benzene-1,4-diamine is reacted with 3-methylphenyl chloride and phenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl~3~). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of N1-(3-Methylphenyl)-N~1~-phenylbenzene-1,4-diamine is often scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety during the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-(3-Methylphenyl)-N~1~-phenylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as sulfuric acid (H~2~SO~4~) or aluminum chloride (AlCl~3~).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
N~1~-(3-Methylphenyl)-N~1~-phenylbenzene-1,4-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and polymers due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of N1-(3-Methylphenyl)-N~1~-phenylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
N~1~-(3-Methylphenyl)-N~1~-phenylbenzene-1,4-diamine can be compared with other similar compounds, such as:
N~1~-(4-Methylphenyl)-N~1~-phenylbenzene-1,4-diamine: Similar structure but with a different position of the methyl group.
N~1~-(3-Methylphenyl)-N~1~-(4-methoxyphenyl)benzene-1,4-diamine: Contains a methoxy group instead of a phenyl group.
N~1~-(3-Methylphenyl)-N~1~-(3-chlorophenyl)benzene-1,4-diamine: Contains a chlorine atom instead of a phenyl group.
The uniqueness of N1-(3-Methylphenyl)-N~1~-phenylbenzene-1,4-diamine lies in its specific substitution pattern, which can influence its reactivity and properties, making it suitable for particular applications in research and industry.
Eigenschaften
CAS-Nummer |
201802-12-2 |
|---|---|
Molekularformel |
C19H18N2 |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
4-N-(3-methylphenyl)-4-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C19H18N2/c1-15-6-5-9-19(14-15)21(17-7-3-2-4-8-17)18-12-10-16(20)11-13-18/h2-14H,20H2,1H3 |
InChI-Schlüssel |
GVWZYOHRSTWNNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[6-(Octyloxy)naphthalen-2-YL]oxy}methyl)oxirane](/img/structure/B12570462.png)
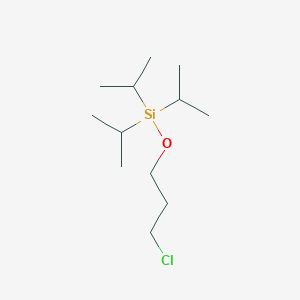



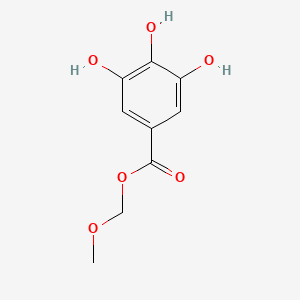

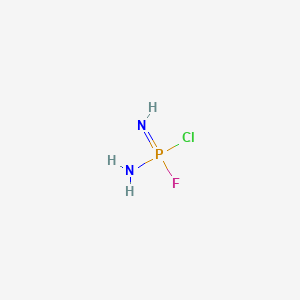
![6-[4-(Diethylamino)phenyl]-3,4-diphenyl-2H-pyran-2-one](/img/structure/B12570502.png)
![2-[(4S,5R)-8-chloro-7-methoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-4-yl]ethanol](/img/structure/B12570526.png)
![methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12570534.png)
